Di(9,9'-spirobi[fluoren]-2-yl)methanone
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Overview
Description
Di(9,9’-spirobi[fluoren]-2-yl)methanone is a complex organic compound characterized by its unique spirobi[fluorene] core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(9,9’-spirobi[fluoren]-2-yl)methanone typically involves the use of 9,9’-spirobi[fluorene] as a starting material. One common synthetic route includes the following steps:
Bromination: The 9,9’-spirobi[fluorene] is brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene].
Lithiation: The dibromo compound is then subjected to lithiation using n-butyllithium.
Carbonylation: The lithiated intermediate is reacted with carbon monoxide to introduce the methanone group, forming Di(9,9’-spirobi[fluoren]-2-yl)methanone.
Industrial Production Methods
While specific industrial production methods for Di(9,9’-spirobi[fluoren]-2-yl)methanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Di(9,9’-spirobi[fluoren]-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the spirobi[fluorene] core or the methanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Di(9,9’-spirobi[fluoren]-2-yl)methanone has a wide range of scientific research applications:
Organic Electronics: It is used as an electron acceptor in organic solar cells, contributing to improved power conversion efficiency.
Luminescent Materials: The compound’s unique structure makes it suitable for use in circularly polarized luminescent materials.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs, which have applications in gas storage and separation.
Mechanism of Action
The mechanism by which Di(9,9’-spirobi[fluoren]-2-yl)methanone exerts its effects is primarily related to its electronic structure. The spirobi[fluorene] core provides a rigid, three-dimensional framework that enhances electron mobility and stability. This makes it an effective component in electronic devices and materials. The methanone group further contributes to the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A structurally similar compound used in organic electronics.
Spiro-OMeTAD: A common hole transport material in perovskite solar cells.
Chiral 9,9’-spirobi[fluorene] derivatives: Used in luminescent materials.
Uniqueness
Di(9,9’-spirobi[fluoren]-2-yl)methanone stands out due to its combination of the spirobi[fluorene] core and the methanone group, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high electron mobility and stability.
Properties
IUPAC Name |
bis(9,9'-spirobi[fluorene]-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H30O/c52-49(31-25-27-39-37-17-5-11-23-45(37)50(47(39)29-31)41-19-7-1-13-33(41)34-14-2-8-20-42(34)50)32-26-28-40-38-18-6-12-24-46(38)51(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)51/h1-30H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHLUUFRAVAYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C(=O)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H30O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581759 |
Source
|
Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-07-8 |
Source
|
Record name | Di(9,9'-spirobi[fluoren]-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10581759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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